Molecular Identity: Distinctive Mass and Formula for Unambiguous Identification
Moexipril Acyl-β-D-glucuronide is structurally and analytically distinct from its aglycone counterpart, Moexiprilat Acyl-β-D-glucuronide, which is the glucuronide conjugate of the active metabolite. The presence of an ethyl ester group in the parent prodrug structure results in a quantifiable difference in molecular weight (+28.03 g/mol) and formula (additional C2H4), which directly impacts chromatographic retention and mass spectrometric detection [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 674.69 g/mol (C33H42N2O13) |
| Comparator Or Baseline | Moexiprilat Acyl-β-D-glucuronide: 646.64 g/mol (C31H38N2O13) |
| Quantified Difference | 28.05 g/mol (4.3% increase) |
| Conditions | Computed by PubChem 2.1 and vendor specifications |
Why This Matters
Procurement of the incorrect analog will result in a >4% mass shift, leading to misidentification of peaks in LC-MS assays and failure to meet method validation criteria for specificity.
- [1] PubChem. (2025). Moexipril Acyl-beta-D-glucuronide. PubChem CID 46782388. View Source
